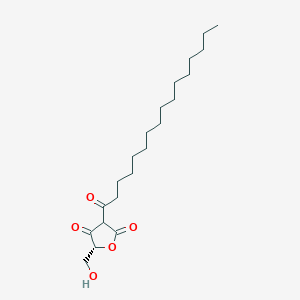

(Rac)-RK-682

Description

Properties

CAS No. |

150627-37-5 |

|---|---|

Molecular Formula |

C21H36O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(2R)-4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one |

InChI |

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3/t18-/m1/s1 |

InChI Key |

KZTSLHQKWLYYAC-GOSISDBHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RK682; RK 682; RK-682 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-RK-682 Mechanism of Action: An In-depth Technical Guide

(Rac)-RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes crucial in regulating a wide array of cellular processes. This guide provides a detailed overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. It delves into the specific PTPs targeted by this compound, the ensuing impact on critical signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases

This compound, a racemic mixture of the natural product RK-682, functions primarily as an inhibitor of protein tyrosine phosphatases. PTPs are key signaling molecules that catalyze the dephosphorylation of tyrosine residues on their protein substrates. This action counteracts the activity of protein tyrosine kinases, and the balance between these two enzyme families is essential for maintaining cellular homeostasis. By inhibiting PTPs, this compound increases the phosphorylation state of target proteins, thereby modulating their activity and downstream signaling cascades.

The inhibitory effect of this compound has been documented against several PTPs, including Protein Tyrosine Phosphatase 1B (PTP-1B), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), Cell Division Cycle 25B (CDC-25B), CD45, and Vaccinia H1-Related (VHR) phosphatase.[1][2] The inhibition of these specific PTPs leads to significant alterations in cellular signaling pathways, most notably those involved in metabolic regulation, cell cycle progression, and stress response.

Recent studies have suggested that the inhibitory mechanism of RK-682 may be more complex than simple competitive inhibition at the catalytic site. Evidence points towards a "promiscuous" inhibition model where the molecule can form aggregates, particularly at higher concentrations.[1][3] These aggregates may then interact with the enzyme in a non-specific manner, contributing to the observed inhibition.[1][3] This characteristic underscores the importance of careful experimental design and data interpretation when working with this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound against various protein tyrosine phosphatases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Phosphatase | IC50 (µM) | Reference(s) |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |

| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |

| CD45 | 54 | [2] |

| Vaccinia H1-Related (VHR) | 2.0 | [2] |

Impact on Cellular Signaling Pathways

The inhibition of specific PTPs by this compound has profound effects on several critical cellular signaling pathways.

Insulin Signaling Pathway (via PTP1B Inhibition)

PTP1B is a major negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the downstream signal.[4][5][6][7] By inhibiting PTP1B, this compound maintains the phosphorylated, active state of the insulin receptor and its substrates, leading to enhanced downstream signaling through the PI3K/Akt and MAPK pathways. This ultimately promotes glucose uptake and glycogen synthesis.

Cell Cycle Regulation (via CDC25B Inhibition)

CDC25B is a dual-specificity phosphatase that plays a critical role in the G1/S and G2/M transitions of the cell cycle.[8][9] It activates cyclin-dependent kinases (CDKs), particularly CDK1/Cyclin B, by removing inhibitory phosphate groups.[8][9] Inhibition of CDC25B by this compound prevents the activation of these CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[2]

MAPK/ERK Signaling Pathway (via VHR Inhibition)

VHR is a dual-specificity phosphatase that negatively regulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by dephosphorylating and inactivating Extracellular signal-Regulated Kinases (ERK).[10][11][12][13][14] The ERK pathway is involved in cell proliferation, differentiation, and survival.[11][13] By inhibiting VHR, this compound leads to sustained activation of ERK, which can have context-dependent effects, including the promotion of cell cycle arrest.[13]

References

- 1. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. abeomics.com [abeomics.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of MAP kinases by the VHR dual-specific phosphatase: implications for cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-RK-682: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-RK-682 is a naturally occurring tetronate polyketide first identified as a potent inhibitor of protein tyrosine phosphatases (PTPases). Isolated from Streptomyces sp. 88-682, this small molecule has garnered interest in drug discovery due to its ability to modulate cellular signaling pathways through the inhibition of key phosphatases, leading to cell cycle arrest. This technical guide provides a comprehensive overview of the discovery, isolation, biosynthetic pathway, and characterization of this compound, with a focus on its mechanism of action as a PTPase inhibitor. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development.

Discovery and Isolation

This compound was first discovered as a microbial metabolite produced by the actinomycete Streptomyces sp. 88-682. The initial discovery was reported by Hamaguchi et al. in 1995, where it was identified as a specific inhibitor of protein tyrosine phosphatases[1].

Fermentation and Extraction

Experimental Protocol: Fermentation and Extraction of RK-682

-

Fermentation: Streptomyces sp. strain 88-682 is incubated on TWM agar medium (0.5% glucose, 1% sucrose, 0.5% tryptone, 0.25% yeast extract, 0.0036% EDTA, 2% agar, pH 7.1).

-

Incubation: The culture is maintained at 28°C for 6 days.

-

Extraction: The resulting cultures are filtered and then extracted with two volumes of ethyl acetate.

-

Concentration: The ethyl acetate extracts are evaporated to dryness.

-

Solubilization: The dried extract is redissolved in methanol for further analysis and purification.

Note: The detailed purification process, likely involving chromatographic techniques, and the quantitative yield from the original isolation are not detailed in the accessible literature.

Structural Elucidation

The structure of RK-682 was determined to be 3-hexadecanoyl-5-hydroxymethyltetronic acid through spectroscopic methods.

Spectroscopic Data:

-

Mass Spectrometry: The pseudo-molecular ion ([M+H]⁺) of RK-682 has been observed at m/z 369.3[2].

Note: Detailed ¹H and ¹³C NMR spectroscopic data and their assignments from the original structure elucidation are not available in the reviewed literature.

Biosynthesis of RK-682

RK-682 is a polyketide natural product whose biosynthesis is governed by the rk gene cluster. The tetronate ring, a key feature of RK-682, is formed through a unique enzymatic pathway. The biosynthesis has been reconstituted in vitro, providing a clear understanding of the key enzymatic steps.

The proposed biosynthetic pathway for RK-682 involves the following key enzymes:

-

RkC: A polyketide synthase (PKS) that carries out one round of polyketide chain elongation to produce 3-oxo-stearoyl-S-ACP.

-

RkF: An acyl carrier protein (ACP).

-

RkD: A FabH-like 3-oxoacyl-ACP synthase III that catalyzes the condensation of 3-oxo-stearoyl-S-RkC and glyceryl-S-RkF to form the tetronate ring of RK-682.

References

(Rac)-RK-682 PTPase Inhibitor Family: A Technical Guide to Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the protein tyrosine phosphatase (PTPase) inhibitor, (Rac)-RK-682. It details its primary PTPase targets, quantitative inhibitory data, the molecular mechanisms of action, and its effects on cellular signaling pathways. This document also includes detailed experimental protocols for key assays relevant to the study of RK-682 and its biological activities.

Introduction to this compound

This compound, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) isolated from microbial metabolites, is a known inhibitor of protein tyrosine phosphatases.[1] PTPases are a large family of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic balance is crucial for cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and inflammatory conditions. As such, PTPase inhibitors like RK-682 are valuable tools for both basic research and as potential starting points for drug discovery.

PTPase Targets of this compound

This compound has been shown to inhibit a range of PTPases with varying potencies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the primary PTPase targets of this compound.

| PTPase Target | IC50 (µM) |

| Cell Division Cycle 25B (CDC25B) | 0.7[2] |

| Vaccinia H1-Related (VHR/DUSP3) | 2.0[1] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6[2] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4[2] |

| CD45 | 54[1] |

Mechanism of Inhibition

The inhibitory mechanism of this compound is complex and appears to be target-dependent. For some PTPases, it acts as a competitive inhibitor, while for others, a more promiscuous, non-specific mechanism involving aggregation has been proposed.

Competitive Inhibition of VHR

Kinetic analysis of VHR inhibition by RK-682 has shown that the inhibition is competitive with respect to the substrate.[3] A distinctive feature of this interaction is that two molecules of RK-682 are required to inhibit one molecule of VHR.[3] This suggests a binding model where the inhibitor occupies the active site, thereby preventing substrate binding and dephosphorylation.

Promiscuous Inhibition and Aggregation

Research has indicated that this compound and its analogs can form large aggregates in solution.[4][5] This aggregation capacity is dependent on the size of the acyl side chain.[4] This behavior can lead to a promiscuous mode of enzyme inhibition, where the aggregates may sequester the enzyme rather than binding specifically to the active site.[4][5] It has been suggested that the combined ability of the compound to bind to the protein surface and its intrinsic capacity to aggregate are essential for promoting enzyme aggregation and subsequent inhibition.[4][5] Therefore, caution is advised when using RK-682 as a specific PTPase inhibitor, as its effects may be influenced by these non-specific mechanisms.[4]

Cellular Effects and Signaling Pathways

The inhibition of specific PTPases by this compound leads to downstream effects on cellular signaling pathways, most notably the MAP kinase cascade and cell cycle progression.

Modulation of the ERK Signaling Pathway

VHR is a dual-specificity phosphatase that dephosphorylates and inactivates ERK1/2, key components of the MAP kinase signaling pathway.[3] By inhibiting VHR, RK-682 prevents the dephosphorylation of activated ERK1/2, leading to a sustained activation of the ERK signaling cascade.[3] This pathway is critical in regulating cell proliferation, differentiation, and survival.

Cell Cycle Arrest

This compound has been observed to arrest the mammalian cell cycle at the G1/S transition.[1] This effect is distinct from other PTPase inhibitors like sodium orthovanadate, which typically cause a G2/M arrest.[1] The G1/S arrest is consistent with the role of certain PTPases, such as CDC25B, in regulating the activity of cyclin-dependent kinases (CDKs) that are necessary for entry into the S phase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro PTPase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific PTPase.

Materials:

-

Purified recombinant PTPase (e.g., PTP1B, VHR, CD45, CDC25B, LMW-PTP)

-

This compound stock solution (in DMSO)

-

PTPase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide specific to the PTPase)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed amount of the purified PTPase to each well of the 96-well plate.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the substrate to each well.

-

Monitor the dephosphorylation of the substrate over time using a microplate reader (e.g., by measuring the absorbance at 405 nm for pNPP).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Measuring the specific activity of the CD45 protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cdc25B Phosphatase Participates in Maintaining Metaphase II Arrest in Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

(Rac)-RK-682: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] Originally isolated from microbial metabolites, this small molecule has garnered significant interest within the research community for its ability to modulate cellular signaling pathways, primarily through the inhibition of key phosphatases involved in cell cycle regulation and mitogen-activated protein kinase (MAPK) signaling.[1][3] This technical guide provides an in-depth overview of the biological activity, function, and experimental evaluation of this compound, intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug discovery.

Core Biological Activity: Protein Tyrosine Phosphatase Inhibition

The primary biological activity of this compound is the inhibition of a range of protein tyrosine phosphatases. PTPs are a diverse family of enzymes that counteract the activity of protein tyrosine kinases, playing a critical role in the regulation of cellular processes such as growth, differentiation, and proliferation. By inhibiting these phosphatases, this compound can effectively increase the level of tyrosine phosphorylation on key substrate proteins, thereby modulating their activity and downstream signaling.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several important PTPs. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.

| Target Phosphatase | IC50 (µM) | Reference |

| CD45 | 54 | [1] |

| VHR (Vaccinia H1-Related) | 2.0 | [1] |

| PTP-1B (Protein Tyrosine Phosphatase 1B) | 8.6 | [2] |

| LMW-PTP (Low Molecular Weight PTP) | 12.4 | [2] |

| Cdc25B (Cell division cycle 25B) | 0.7 | [2] |

| Cdc25A (Cell division cycle 25A) | 34 (R stereoisomer) | [4] |

Key Biological Functions and Signaling Pathways

The inhibitory action of this compound on specific PTPs translates into significant effects on cellular function, most notably the regulation of the cell cycle and MAPK signaling pathways.

Cell Cycle Arrest at the G1/S Transition

A hallmark function of RK-682 is its ability to arrest the mammalian cell cycle at the G1/S transition.[1] This effect is primarily attributed to the inhibition of Cdc25A, a dual-specificity phosphatase that is essential for the activation of cyclin-dependent kinase 2 (Cdk2).[4] By inhibiting Cdc25A, RK-682 prevents the dephosphorylation and subsequent activation of the Cdk2/cyclin E complex, a critical step for cells to progress from the G1 phase into the S phase of DNA synthesis.

Below is a diagram illustrating the role of Cdc25A in the G1/S checkpoint and the point of inhibition by this compound.

Modulation of the ERK Signaling Pathway

This compound also influences the Extracellular signal-Regulated Kinase (ERK) pathway through its inhibition of Vaccinia H1-Related (VHR) phosphatase.[1][3] VHR is a dual-specificity phosphatase that negatively regulates the MAPK cascade by dephosphorylating and inactivating ERK1/2. By inhibiting VHR, this compound can lead to a sustained activation of the ERK pathway, which is involved in cell proliferation, differentiation, and survival.

The following diagram depicts the negative regulation of the ERK pathway by VHR and its inhibition by this compound.

Mechanism of Action: Beyond Competitive Inhibition

While initially characterized as a competitive inhibitor, subsequent research has suggested a more complex mechanism of action for RK-682.[3] Studies have indicated that racemic RK-682 and its analogues can form large aggregates in solution.[5][6] This aggregation capacity appears to be dependent on the acyl side chain length.[6] The formation of these aggregates may contribute to a "promiscuous" inhibition of enzymes, where the inhibitor does not solely bind to the catalytic site but may also bind to other protein surfaces, leading to enzyme aggregation and subsequent inhibition.[5][6] It has also been noted that the presence of divalent cations, such as magnesium, can reduce the inhibitory activity of racemic RK-682 in vitro.[6]

Experimental Protocols

In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against a generic PTP using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Purified PTP enzyme

-

This compound

-

pNPP substrate solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the PTP enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Mammalian cell line (e.g., HeLa, Jurkat)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cells in culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Investigating Inhibition by Aggregation

To investigate if the inhibitory activity of this compound is due to aggregation, the following experimental workflow can be employed.

Conclusion

This compound is a valuable research tool for studying the roles of protein tyrosine phosphatases in cellular signaling. Its ability to inhibit key phosphatases like Cdc25A and VHR provides a mechanism to probe the intricacies of cell cycle control and MAPK signaling pathways. While its precise mechanism of action may involve aggregation-based promiscuous inhibition, its cellular effects are well-documented and reproducible. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities and therapeutic potential of this potent PTP inhibitor. As with any small molecule inhibitor, careful experimental design and interpretation of results are crucial for advancing our understanding of its function and for its potential application in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. superchemistryclasses.com [superchemistryclasses.com]

- 4. Regulating mammalian checkpoints through Cdc25 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Negative regulation of ERK activity by VRK3-mediated activation of VHR phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Rac)-RK-682

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of this compound, a notable inhibitor of protein tyrosine phosphatases.

Core Concepts: Chemical Structure and Properties

This compound is the racemic mixture of RK-682, a natural product first isolated from Streptomyces sp. 88-682.[1][2] It belongs to the tetronic acid class of compounds, characterized by a 3-acyl-5-hydroxymethyltetronic acid core structure.[1]

Chemical Identity

| Property | Value |

| IUPAC Name | (Rac)-3-hexadecanoyl-5-hydroxymethyl-tetronic acid |

| Synonyms | This compound, rac-1 |

| CAS Number | 154639-24-4 |

| Molecular Formula | C₂₁H₃₆O₅ |

| Molecular Weight | 368.51 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO, ethanol, methanol, DMF. Poor water solubility. |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action and Biological Activity

This compound is recognized as a potent inhibitor of protein tyrosine phosphatases (PTPases), enzymes crucial for cellular signaling pathways.[1][3][4] Its inhibitory action has significant implications for cell cycle regulation.

PTPase Inhibition

This compound exhibits inhibitory activity against a range of PTPases. The inhibition is often competitive with the substrate. Some studies suggest a more complex, mixed-mode inhibition, potentially influenced by the molecule's tendency to form aggregates in solution, especially at higher concentrations.[5] It is also noted that the presence of divalent cations, such as Mg²⁺, can diminish its inhibitory effects.[4]

Inhibitory Profile of this compound

| Target Phosphatase | IC₅₀ (μM) |

| Cell Division Cycle 25B (CDC-25B) | 0.7[3] |

| Vaccinia H1-Related (VHR/DUSP3) | 2.0[1] |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6[3] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4[3] |

| CD45 | 54[1] |

A notable characteristic of its interaction with VHR is that kinetic analyses suggest two molecules of RK-682 are required to inhibit a single molecule of the VHR enzyme.

Cell Cycle Arrest

A primary biological effect of RK-682 is the induction of cell cycle arrest at the G1/S transition phase in mammalian cells.[1][6] This is a direct consequence of its PTPase inhibitory activity. By inhibiting phosphatases like VHR and CDC25B, RK-682 maintains the phosphorylated (and generally active) state of key cell cycle regulators, preventing the cell from progressing into the S phase. For instance, loss of VHR function leads to the hyperactivation of its substrates, the MAP kinases ERK and JNK, which in turn can induce cell cycle arrest.[7]

Experimental Protocols

In Vitro PTPase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC₅₀ value of this compound against a specific PTP, such as VHR.[8][9]

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer suitable for the PTP, typically containing HEPES or Tris-HCl, NaCl, and a reducing agent like DTT.

- Enzyme Solution: Dilute the purified PTP enzyme to a working concentration (e.g., 0.5-5 nM) in the assay buffer.[9]

- Substrate Solution: Prepare a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), at a concentration close to its Km value in the assay buffer.[9]

- Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.

2. Assay Procedure:

- Add the this compound dilutions to the wells of a 384-well microplate. Include controls for 0% inhibition (buffer with DMSO) and 100% inhibition (a known potent inhibitor or no enzyme).

- Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

- Initiate the reaction by adding the substrate solution to all wells.

- Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 358 nm excitation / 450 nm emission for DiFMUP).

3. Data Analysis:

- Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

- Normalize the velocities based on the 0% and 100% inhibition controls.

- Plot the normalized inhibition values against the logarithm of the this compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

// Nodes

A[label="Reagent Preparation\n(Buffer, Enzyme, Substrate, Inhibitor)"];

B[label="Dispense Inhibitor Dilutions\ninto 384-well plate"];

C [label="Add Enzyme Solution"];

D [label="Pre-incubate (15-30 min)"];

E [label="Add Substrate Solution\n(Reaction Start)"];

F [label="Kinetic Fluorescence Reading\n(Plate Reader)"];

G [label="Calculate Initial Velocities"];

H [label="Normalize Data"];

I[label="Plot Dose-Response Curve"];

J [label="Calculate IC50"];

// Workflow

A -> B -> C -> D -> E -> F -> G -> H -> I -> J;

}

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle of a human cell line (e.g., Ball-1 human B cell leukemia).[1][10]

1. Cell Culture and Treatment:

- Culture the cells in appropriate media until they reach logarithmic growth phase.

- Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Sample Preparation:

- Harvest the cells by centrifugation.

- Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

- Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[11]

- Centrifuge the fixed cells and wash with PBS to remove the ethanol.

- Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A.[12] The RNase A is crucial to prevent staining of double-stranded RNA.[12]

- Incubate in the dark at room temperature for 30 minutes.

3. Flow Cytometry and Data Analysis:

- Analyze the stained cells using a flow cytometer.

- Collect fluorescence data for a sufficient number of events (e.g., 10,000-20,000 cells).

- Gate the single-cell population to exclude doublets and aggregates.

- Generate a histogram of DNA content (fluorescence intensity).

- Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Advanced Insights: Biosynthesis and Promiscuity

Biosynthesis

The biosynthesis of RK-682 is a complex process involving a set of genes (rk genes) in Streptomyces sp.[13][14] The core tetronate ring is formed by the enzyme RkD, which catalyzes the condensation of a glyceryl-S-acyl carrier protein (ACP) thioester (derived from glycolysis) and a 3-oxo-stearoyl-S-ACP thioester (derived from fatty acid biosynthesis).[14][15] This enzymatic step is a key discovery in understanding the formation of this class of natural products.[14]

Promiscuous Inhibition

While this compound is a valuable tool, it is important for researchers to be aware of its potential for promiscuous inhibition.[4] Studies have shown that it can form large aggregates in aqueous solutions, a behavior dependent on the acyl side chain.[4] This aggregation, combined with the molecule's ability to bind to protein surfaces beyond the catalytic site, can lead to non-specific enzyme inhibition.[4] Therefore, careful experimental design and data interpretation are crucial when using this compound, especially in screening assays.

Conclusion

This compound is a significant chemical probe for studying PTPase function and cell cycle regulation. Its ability to inhibit key phosphatases and induce G1/S arrest makes it a valuable tool in cancer research and drug development. However, a thorough understanding of its chemical properties, potential for promiscuous inhibition, and the specific experimental conditions is essential for obtaining reliable and interpretable results. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their studies.

References

- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. npd.riken.jp [npd.riken.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Loss of the VHR dual-specific phosphatase causes cell-cycle arrest and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. revvity.com [revvity.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. In vitro reconstruction of tetronate RK-682 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro reconstruction of tetronate RK-682 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(Rac)-RK-682: A Comprehensive Technical Guide on its Natural Origin, Biosynthesis, and Biological Activity as a Protein Tyrosine Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of protein tyrosine phosphatases (PTPases). Originally isolated from Streptomyces sp. 88-682, this tetronic acid derivative has garnered significant interest in the scientific community for its ability to modulate cellular signaling pathways through the inhibition of key phosphatases involved in cell cycle regulation and signal transduction. This technical guide provides an in-depth overview of the natural origin, biosynthesis, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.

Introduction

Protein tyrosine phosphatases (PTPases) are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic interplay is fundamental to a myriad of cellular processes, including cell growth, differentiation, proliferation, and apoptosis. Dysregulation of PTPase activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

RK-682, a natural product first isolated in 1995, has emerged as a valuable tool for studying PTPase function and as a potential scaffold for the development of novel therapeutics.[1] Its inhibitory activity against several PTPases, coupled with its ability to arrest the cell cycle, underscores its potential in oncology and other fields. This guide aims to provide a comprehensive resource on the core scientific and technical aspects of this compound.

Natural Origin and Source

RK-682 is a secondary metabolite produced by the actinomycete, Streptomyces sp. 88-682, which was originally isolated from a soil sample in Kuroishi City, Aomori, Japan.[2] The compound is found in the mycelia of the producing organism.[3]

Cultivation and Isolation

While the seminal paper by Hamaguchi et al. (1995) provides the initial discovery, detailed large-scale fermentation and purification protocols are often proprietary or require optimization. However, a general approach based on common practices for actinomycete fermentation and natural product isolation can be outlined.

Cultivation of Streptomyces sp. 88-682

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a mycelial suspension of Streptomyces sp. 88-682. The culture is incubated at 28-30°C with shaking for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of this medium is critical for optimal RK-682 production and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out for 5-7 days at 28-30°C with aeration and agitation.

Isolation and Purification of RK-682

-

Harvesting: The mycelia are separated from the culture broth by centrifugation or filtration.

-

Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol to extract RK-682.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.

-

Chromatography: The organic layer is concentrated and subjected to a series of chromatographic steps for purification. This may include silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure RK-682.

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of protein tyrosine phosphatases.[1] It exerts its biological effects by blocking the dephosphorylation of key protein substrates, thereby modulating their activity and downstream signaling.

Inhibition of Protein Tyrosine Phosphatases

This compound has been shown to inhibit several PTPases with varying potencies. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Phosphatase Target | IC50 (µM) | Reference(s) |

| CD45 | 54 | [1] |

| VHR (DUSP3) | 2.0 | [1] |

| PTP1B | 8.6 | |

| LMW-PTP | 12.4 | |

| CDC25B | 0.7 |

Cell Cycle Arrest

A significant biological effect of RK-682 is its ability to arrest the mammalian cell cycle at the G1/S transition phase.[1] This is in contrast to other PTPase inhibitors like sodium orthovanadate, which cause a G2/M phase arrest.[1] The G1/S arrest is a direct consequence of the inhibition of PTPases that are critical for the progression of the cell cycle.

Experimental Protocols

In Vitro PTPase Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound against a specific PTPase using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Purified recombinant PTPase enzyme

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

-

p-Nitrophenyl phosphate (pNPP) substrate solution (in assay buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

To each well of a 96-well plate, add 20 µL of the diluted this compound or control.

-

Add 60 µL of the purified PTPase enzyme solution (pre-diluted in assay buffer to an appropriate concentration) to each well, except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 1 N NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a method to analyze the effect of this compound on the cell cycle of a human B cell leukemia line, such as Ball-1 cells.

Materials:

-

Ball-1 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed Ball-1 cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle control (DMSO) for 24 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and discard the ethanol. Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Biosynthesis of RK-682

The biosynthesis of RK-682 in Streptomyces sp. 88-682 is governed by a dedicated gene cluster, designated as the 'rk' cluster. This cluster encodes a set of enzymes that assemble the molecule from fatty acid and glycolytic precursors. The pathway involves a Type I polyketide synthase (PKS) system.

Key Enzymes in the RK-682 Biosynthetic Gene Cluster:

| Gene | Predicted Function |

| rkA | Palmitoyl-CoA synthetase |

| rkB | Acyl carrier protein (ACP) |

| rkC | Modular PKS |

| rkD | FabH-like 3-oxoacyl-ACP synthase III |

| rkE | FkbH-like glyceryl-S-ACP synthase |

| rkF | Acyl carrier protein (ACP) |

| rkG | Type II thioesterase |

| rkH | Antibiotic efflux protein |

| rkI | TetR-family transcriptional regulator |

Visualizations

Signaling Pathway Inhibition

Caption: Inhibition of PTPase-mediated dephosphorylation by this compound.

Biosynthetic Pathway of RK-682

Caption: Simplified biosynthetic pathway of RK-682 in Streptomyces sp.

Conclusion

This compound stands as a significant natural product with well-defined activity against protein tyrosine phosphatases. Its unique mode of action in arresting the cell cycle at the G1/S transition provides a valuable tool for cancer research and drug discovery. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with improved potency and selectivity. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential and biological intricacies of this fascinating molecule. Further investigations into its in vivo efficacy and safety are warranted to translate its promising preclinical profile into clinical applications.

References

- 1. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(Rac)-RK-682 as a Chemical Probe for Protein Tyrosine Phosphatases: A Technical Guide

Introduction

(Rac)-RK-682, a racemic mixture of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a well-documented inhibitor of protein tyrosine phosphatases (PTPases).[1][2] Originally isolated from microbial sources, this compound has been utilized in numerous studies as a chemical probe to investigate the roles of PTPases in cellular signaling.[2][3] PTPases are a critical class of enzymes that counteract the activity of protein tyrosine kinases, playing essential roles in regulating cellular processes such as growth, differentiation, and metabolism.[4] Dysregulation of PTPase activity is implicated in various diseases, including cancer and diabetes, making them important therapeutic targets.[5]

This guide provides an in-depth technical overview of this compound, including its inhibitory profile, mechanism of action, and experimental protocols for its use. It also addresses critical considerations for researchers, such as its potential for promiscuous inhibition and aggregation, to ensure robust experimental design and data interpretation.[5][6]

Mechanism of Action

This compound functions as a competitive inhibitor for certain PTPases, such as the dual-specificity phosphatase VHR.[7] Kinetic analyses have suggested a complex inhibitory mechanism where two molecules of RK-682 may be required to inhibit one molecule of the VHR enzyme.[7] However, the inhibitory action of RK-682 is not solely dependent on binding to the PTPase catalytic site.[5] Studies have revealed that this compound can form large aggregates in aqueous solutions, a behavior influenced by the length of its acyl side chain.[5][6] This aggregation can contribute to enzyme inhibition, suggesting a potential for promiscuous activity.[5] Furthermore, the presence of divalent cations, often used in enzyme buffers, can diminish the inhibitory effectiveness of the compound.[5] Therefore, caution is advised when using RK-682 as a selective PTPase inhibitor, as multiple factors can influence its apparent activity.[5]

Data Presentation: Inhibitory Profile of this compound

This compound exhibits inhibitory activity against a range of PTPases and other enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | Abbreviation | IC50 (µM) | Reference |

| Cell Division Cycle 25B | CDC25B | 0.7 | [1] |

| Vaccinia H1-Related Phosphatase | VHR | 2.0 | [2][8] |

| Protein Tyrosine Phosphatase 1B | PTP-1B | 8.6 | [1] |

| Low Molecular Weight PTP | LMW-PTP | 12.4 | [1] |

| Phospholipase A2 | PLA2 | 16 | [9] |

| Heparanase | 17 | [9] | |

| CD45 | CD45 | 54 | [2][8] |

| HIV-1 Protease | 84 | [9] |

Signaling Pathway: VHR and the MAPK/ERK Cascade

VHR is a dual-specificity phosphatase that plays a crucial role in downregulating the mitogen-activated protein kinase (MAPK) signaling pathway by dephosphorylating and inactivating Extracellular signal-Regulated Kinases (ERK1/2).[7][10] The activation of the MAPK/ERK pathway is essential for cell proliferation and differentiation.[10][11] this compound, by inhibiting VHR, can lead to sustained ERK activation.

Experimental Protocols

In Vitro PTPase Inhibition Assay using a Fluorogenic Substrate

This protocol describes a method to determine the IC50 value of this compound against a PTPase of interest using a continuous kinetic assay with a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[4][12]

Materials:

-

Recombinant PTPase enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DiFMUP stock solution (e.g., 10 mM in DMSO)

-

384-well black, flat-bottom microplates

-

Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended. Spot 100 nL of each concentration into the wells of the 384-well plate. Also include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

-

Enzyme Preparation: Dilute the PTPase enzyme to a working concentration (e.g., 2X final concentration) in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[12]

-

Substrate Preparation: Dilute the DiFMUP stock solution in the assay buffer to a working concentration (e.g., 2X final concentration). The final concentration should be at or near the Michaelis-Menten constant (Km) for the specific PTPase.[12]

-

Assay Initiation:

-

Add 10 µL of the diluted enzyme solution to each well containing the compound, except for the negative control wells (add assay buffer instead).

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 10 µL of the diluted DiFMUP solution to all wells. The final volume is 20 µL.

-

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically (e.g., every 60 seconds for 15-30 minutes) at room temperature.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the data using the average rates from the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism).[12]

-

Conclusion

This compound is a valuable chemical probe for studying the function of various PTPases, particularly due to its potent inhibition of enzymes like CDC25B and VHR.[1][2] Its ability to arrest the cell cycle at the G1/S transition highlights its impact on fundamental cellular processes.[2] However, researchers must be aware of its limitations. Its potential to act as a promiscuous inhibitor and its tendency to form aggregates necessitate careful experimental design and the inclusion of appropriate controls.[5][6] By understanding its inhibitory profile and mechanistic complexities, scientists can effectively leverage this compound to further elucidate the intricate roles of PTPases in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+/-) RK-682 - Focus Biomolecules [mayflowerbio.com]

- 9. msesupplies.com [msesupplies.com]

- 10. Inhibition of MAPK kinase signaling pathways suppressed renal cell carcinoma growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-RK-682

(Rac)-RK-682 , the racemic form of the natural product RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a notable inhibitor of protein tyrosine phosphatases (PTPases). PTPases are crucial regulators of signal transduction pathways, and their inhibition has significant implications for research in areas such as cell cycle control and oncology. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and offer insights into its mechanism of action.

Data Presentation

The inhibitory activity of this compound has been quantified against several key protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Target PTPase | IC50 (µM) | Reference |

| Cell division cycle 25B (CDC25B) | 0.7 | [1] |

| Vaccinia H1-related (VHR) | 2.0 | [2] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 8.6 | [1] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |

| CD45 | 54 | [2] |

Experimental Protocols

In Vitro Protein Tyrosine Phosphatase (PTPase) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against a target PTPase using a fluorogenic substrate. This is a continuous kinetic assay that measures the fluorescence generated from the dephosphorylation of the substrate.

Materials and Reagents:

-

Recombinant human PTPase of interest (e.g., PTP1B, CDC25B, VHR)

-

This compound (to be dissolved in an appropriate solvent like DMSO)

-

Fluorogenic PTPase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or O-Methylfluorescein Phosphate (OMFP))

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.01% Tween-20

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Thaw the recombinant PTPase on ice. Prepare a working solution of the enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course. The optimal concentration should be determined empirically for each PTPase.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

Assay Setup:

-

Add 50 µL of the appropriate this compound dilution or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the 96-well plate.

-

Add 25 µL of the diluted PTPase enzyme to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare the substrate solution in the assay buffer. The final concentration of the substrate should ideally be at or below its Michaelis-Menten constant (Km) for the specific PTPase to ensure sensitive detection of inhibition.

-

Add 25 µL of the substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 358/450 nm for DiFMUP).

-

Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 1-minute intervals.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Normalize the velocities to the vehicle control (considered 100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Important Considerations:

-

A 2015 study suggests that RK-682 may act as a promiscuous inhibitor by forming aggregates, and its inhibitory activity can be influenced by the presence of divalent cations like Mg²⁺.[3] Therefore, it is crucial to include detergents like Tween-20 in the assay buffer to minimize non-specific inhibition due to aggregation.[3]

-

It is also recommended to perform control experiments to confirm that this compound does not interfere with the fluorescence of the substrate or product.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Inhibition

This compound inhibits several PTPases that are key regulators of cellular signaling pathways. For instance, VHR is a dual-specificity phosphatase that dephosphorylates and inactivates ERK1/2, which are components of the MAPK signaling cascade.[4] CDC25B is a phosphatase that activates cyclin-dependent kinases (CDKs) to promote cell cycle progression.[5] By inhibiting these phosphatases, this compound can modulate these critical cellular processes.

Caption: this compound inhibits PTPases VHR and CDC25B, thereby modulating MAPK signaling and cell cycle progression.

Experimental Workflow for In Vitro PTPase Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.

Caption: Workflow for determining the IC50 of this compound in a PTPase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-RK-682 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, a racemic mixture of the natural product RK-682 isolated from Streptomyces sp., is a potent inhibitor of protein tyrosine phosphatases (PTPases). It exerts its biological effects by preventing the dephosphorylation of tyrosine residues on target proteins, thereby modulating various signal transduction pathways. Notably, this compound has been shown to inhibit several PTPases, including protein tyrosine phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatase (LMW-PTP), and cell division cycle 25B (CDC-25B).[1] One of its well-documented effects is the arrest of the mammalian cell cycle at the G1/S transition phase.[2]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, covering its mechanism of action, protocols for common assays, and key quantitative data.

Mechanism of Action

This compound functions as a competitive inhibitor of PTPases.[3] By binding to the active site of these enzymes, it prevents the removal of phosphate groups from tyrosine residues on substrate proteins. This leads to an increase in the overall level of protein tyrosine phosphorylation within the cell, which can impact various cellular processes, including cell cycle progression, proliferation, and differentiation. A key downstream effect of PTPase inhibition by this compound is the arrest of the cell cycle at the G1 phase.[2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various protein tyrosine phosphatases. It is important to note that the effective concentration in cell-based assays may be higher due to factors such as cell permeability.

| Target Enzyme | IC50 (µM) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | 8.6 | [1] |

| Low Molecular Weight PTP (LMW-PTP) | 12.4 | [1] |

| Cell Division Cycle 25B (CDC-25B) | 0.7 | [1] |

| CD45 | 54 | [2] |

| Vaccinia H1-Related (VHR) | 2.0 | [2] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% in vitro.

Experimental Protocols

Preparation of this compound Stock Solution

This compound has limited cell permeability, which should be considered when designing experiments. [3]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on supplier information, this compound is soluble in DMSO, ethanol, methanol, and DMF. For cell culture applications, DMSO is the recommended solvent.

-

Prepare a stock solution of this compound at a concentration of 10-20 mM in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.685 mg of this compound (Molecular Weight: 368.5 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

General Protocol for Cell Treatment

Materials:

-

Cultured cells in appropriate cell culture medium

-

This compound stock solution (10-20 mM in DMSO)

-

Vehicle control (sterile DMSO)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare the desired final concentrations of this compound by diluting the stock solution in fresh cell culture medium. A typical starting range for cell-based assays is 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

-

Include a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experiment.

-

Proceed with downstream analysis, such as cell cycle analysis or western blotting.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol, ice-cold

-

Propidium iodide (PI) staining solution (containing RNase A)

Protocol:

-

Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting for Phosphotyrosine Levels

This protocol allows for the detection of changes in protein tyrosine phosphorylation upon treatment with this compound.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody (anti-phosphotyrosine)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated and control cells with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

References

(Rac)-RK-682 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs). As a racemic mixture of RK-682, it is a valuable tool for studying the role of PTPs in various signaling pathways. RK-682 has been shown to inhibit several PTPs, including protein tyrosine phosphatase 1B (PTP-1B), low molecular weight protein tyrosine phosphatase (LMW-PTP), and cell division cycle 25B (CDC-25B). Its inhibitory action leads to an increase in protein tyrosine phosphorylation, which can modulate cellular processes such as cell cycle progression. Notably, treatment with RK-682 has been observed to cause cell cycle arrest at the G1/S transition phase.[1] These characteristics make this compound a significant compound for research in oncology, metabolism, and cell biology.

Physicochemical Properties and Solubility

Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of the related compound RK-682 in common laboratory solvents. The solubility of the racemic mixture is expected to be comparable.

| Solvent | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | ≥8 mg/mL | Clear solution |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Clear solution |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Clear solution (with warming) |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Clear solution |

| Heptane | ≥8 mg/mL | - |

| Xylene | ≥8 mg/mL | - |

Data compiled from supplier information.[2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.

Mechanism of Action: PTP Inhibition and Cell Cycle Arrest

This compound exerts its biological effects by inhibiting the activity of protein tyrosine phosphatases. PTPs are crucial enzymes that dephosphorylate tyrosine residues on various proteins, thereby playing a key role in regulating cellular signaling. By inhibiting PTPs, this compound increases the level of tyrosine phosphorylation on substrate proteins, which can alter their activity and downstream signaling. One of the significant consequences of PTP inhibition by RK-682 is the arrest of the cell cycle at the G1/S transition, preventing cells from entering the DNA synthesis (S) phase.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration (e.g., 10 mg/mL), calculate the required volume of DMSO.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be required to achieve higher concentrations.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

In Vitro PTP1B Inhibition Assay

This protocol is adapted from standard colorimetric PTP1B assays using p-nitrophenyl phosphate (pNPP) as a substrate.[3]

Materials:

-

Recombinant human PTP1B enzyme

-

p-nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)[3]

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations. Include a vehicle control (DMSO) without the inhibitor.

-

In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle control) to the appropriate wells.[3]

-

Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL in assay buffer) to each well and mix gently.[3]

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.[3] The final reaction volume will be 70 µL.

-

Immediately measure the absorbance at 405 nm using a microplate reader at 37°C. Take readings every minute for 15-30 minutes.

-

Calculate the rate of pNPP hydrolysis (change in absorbance over time) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle arrest in a cancer cell line treated with this compound using propidium iodide (PI) staining.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% ethanol, ice-cold

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[4]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.[4]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle for each treatment condition. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1/S arrest.

References

Recommended working concentration for (Rac)-RK-682

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-RK-682, the racemic form of RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), is a potent inhibitor of several protein tyrosine phosphatases (PTPs). It has been identified as a valuable tool for studying cellular signaling pathways regulated by tyrosine phosphorylation. Notably, this compound has been shown to induce G1 phase cell cycle arrest, making it a compound of interest in cancer research and cell biology. These application notes provide detailed information on the recommended working concentrations, experimental protocols, and the underlying mechanism of action of this compound.

Mechanism of Action

This compound exerts its biological effects through the inhibition of specific protein tyrosine phosphatases. PTPs are crucial enzymes that counteract the activity of protein tyrosine kinases, thereby playing a pivotal role in regulating a wide array of cellular processes. The primary targets of this compound include:

-

Protein Tyrosine Phosphatase 1B (PTP-1B): A key negative regulator of insulin and leptin signaling pathways.

-

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP): Involved in the regulation of various receptor tyrosine kinases and signaling pathways that control cell growth and migration.

-

Cell Division Cycle 25B (CDC25B): A dual-specificity phosphatase that plays a critical role in regulating cell cycle progression, particularly the G2/M transition.

-

CD45 and VHR: Other protein tyrosine phosphatases that are also inhibited by RK-682.[1]

The inhibition of these phosphatases by this compound leads to an increase in the tyrosine phosphorylation of their respective substrates, thereby modulating downstream signaling cascades and resulting in cellular effects such as cell cycle arrest.

Quantitative Data Summary

The inhibitory activity of this compound and its non-racemic counterpart, RK-682, has been quantified against several PTPs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Phosphatase | Inhibitor | IC50 (µM) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | This compound | 8.6 | [2] |

| Low Molecular Weight PTP (LMW-PTP) | This compound | 12.4 | [2] |

| Cell Division Cycle 25B (CDC25B) | This compound | 0.7 | [2] |

| CD45 | RK-682 | 54 | [1] |

| VHR | RK-682 | 2.0 | [1] |

Recommended Working Concentration for Cell-Based Assays

Based on the available literature, a recommended starting concentration for inducing G1 cell cycle arrest in cell culture is in the micromolar range. A study by Hamaguchi et al. (1995) demonstrated that RK-682 arrested the cell cycle progression of Ball-1 cells (a human B-cell leukemia line) at the G1 phase.[1] While the exact concentration for this specific experiment is not detailed in the abstract, based on the provided IC50 values, a starting concentration range of 10-50 µM is recommended for initial cell-based experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro PTP Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on PTP activity in vitro.

Materials:

-

This compound

-

Purified recombinant PTP enzyme (e.g., PTP-1B, LMW-PTP, or CDC25B)

-

PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphotyrosine-containing peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.

-